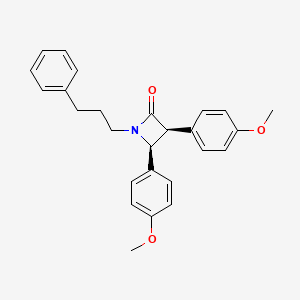
(3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of two methoxyphenyl groups and a phenylpropyl group attached to the azetidinone ring. The stereochemistry of the compound is specified by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the azetidinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-methoxybenzaldehyde, phenylpropylamine, and a suitable azetidinone precursor.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with phenylpropylamine to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the azetidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
化学反应分析
Types of Reactions
(3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an amine or alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
(3S,4S)-3,4-Bis(4-methoxyphenyl)azetidin-2-one: Lacks the phenylpropyl group.
(3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(2-phenylethyl)azetidin-2-one: Has a shorter ethyl chain instead of the propyl chain.
Uniqueness
(3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one is unique due to its specific stereochemistry and the presence of both methoxyphenyl and phenylpropyl groups. These structural features may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
923570-34-7 |
|---|---|
分子式 |
C26H27NO3 |
分子量 |
401.5 g/mol |
IUPAC 名称 |
(3S,4S)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one |
InChI |
InChI=1S/C26H27NO3/c1-29-22-14-10-20(11-15-22)24-25(21-12-16-23(30-2)17-13-21)27(26(24)28)18-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-17,24-25H,6,9,18H2,1-2H3/t24-,25+/m0/s1 |
InChI 键 |
WBJZHMYKRNZZJZ-LOSJGSFVSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](N(C2=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2C(N(C2=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




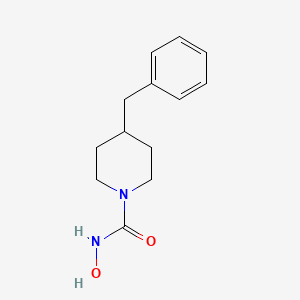
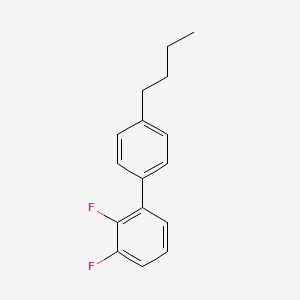
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)
![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)
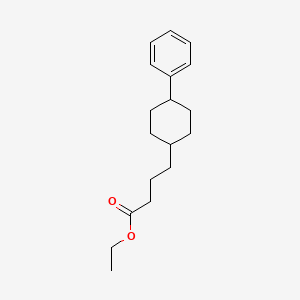
![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)
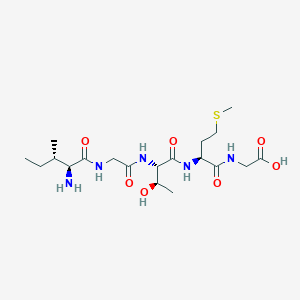
![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
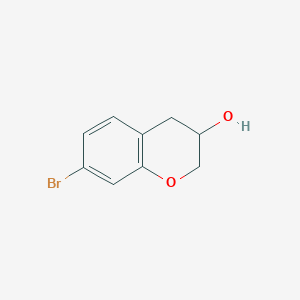
![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)
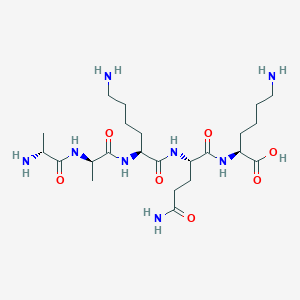
![{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14181596.png)
